Arginine, ethyl ester

Description

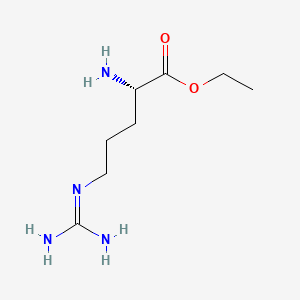

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-2-14-7(13)6(9)4-3-5-12-8(10)11/h6H,2-5,9H2,1H3,(H4,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGWUHIOEVNNPC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182856 | |

| Record name | L-Arginine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28696-31-3 | |

| Record name | L-Arginine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28696-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028696313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginine ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ARGININATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55W8VNE0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arginine, ethyl ester chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine ethyl ester, a derivative of the semi-essential amino acid L-arginine, is of significant interest in biochemical research and pharmaceutical development. Its esterification enhances lipophilicity, facilitating improved cell membrane permeability compared to its parent compound. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of arginine ethyl ester. It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as its role in biological pathways, particularly as a substrate for nitric oxide synthase.

Chemical Properties and Structure

Arginine ethyl ester is commonly available as its dihydrochloride (B599025) salt to improve stability and handling. The following tables summarize its key chemical and physical properties.

Table 1: Chemical and Physical Properties of L-Arginine Ethyl Ester

| Property | Value | Source(s) |

| IUPAC Name | (2S)-Ethyl 2-amino-5-(diaminomethylideneamino)pentanoate | [1][2] |

| Synonyms | Ethyl L-arginate, L-Arginine, ethyl ester | [1] |

| Molecular Formula | C₈H₁₈N₄O₂ | [1][2] |

| Molecular Weight | 202.25 g/mol | [2] |

| Appearance | White powder | [1] |

| Solubility | Soluble in water | [1] |

| pKa (Predicted) | 13.68 ± 0.70 | |

| Boiling Point (Predicted) | 313.3 ± 52.0 °C |

Table 2: Chemical and Physical Properties of L-Arginine Ethyl Ester Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₄O₂ · 2HCl | [3] |

| Molecular Weight | 275.18 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 119 - 123 °C | |

| Density | 1.26 g/cm³ | [3] |

| Boiling Point | 343.3 °C | [3] |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The FT-IR spectrum of L-arginine ethyl ester hydrochloride (as a KBr pellet) displays characteristic peaks at the following wavenumbers (νmax/cm⁻¹): 3428, 3190, 2940, 2876, 1735, and 1658.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum of L-arginine shows signals for the different carbon atoms.[5] The esterification to form arginine ethyl ester would introduce two additional signals for the ethyl group, typically around 14 ppm (CH₃) and 60 ppm (CH₂).

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) of arginine and its derivatives typically shows fragmentation patterns involving the loss of ammonia (B1221849) and parts of the guanidinium (B1211019) group. The fragmentation of arginine isobutyl ester has been studied, revealing characteristic losses and cyclization products.[6] A detailed fragmentation analysis of arginine ethyl ester would be expected to show similar patterns, with the addition of fragments related to the ethyl ester group.

Experimental Protocols

Synthesis of L-Arginine Ethyl Ester Dihydrochloride

This protocol describes the synthesis of L-arginine ethyl ester dihydrochloride via the esterification of L-arginine using thionyl chloride in ethanol (B145695).

Materials:

-

L-Arginine

-

Absolute Ethanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-arginine in absolute ethanol (e.g., a molar ratio of 1:10 of arginine to ethanol).

-

Cool the suspension in an ice bath to -5 to 0 °C.

-

Slowly add thionyl chloride (e.g., 1.1 equivalents) dropwise to the cooled suspension over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 2 hours.

-

Heat the reaction mixture to reflux (75-80 °C) and maintain for an additional 2 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Add diethyl ether to the residue and stir to induce precipitation of the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with diethyl ether until the pH of the washings is neutral (pH 6-7).

-

Dry the product under vacuum to yield crude L-arginine ethyl ester dihydrochloride.

Purification by Recrystallization

Materials:

-

Crude L-arginine ethyl ester dihydrochloride

-

Ethanol

-

Ethyl acetate (B1210297)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude L-arginine ethyl ester dihydrochloride in a minimal amount of hot ethanol.

-

Slowly add ethyl acetate to the hot solution until turbidity is observed.

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-ethyl acetate mixture.

-

Dry the crystals under vacuum.

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of arginine ethyl ester under various conditions.

Materials:

-

Purified L-arginine ethyl ester dihydrochloride

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable column for amino acid analysis

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of arginine ethyl ester in the different pH buffers.

-

Aliquot the solutions into separate vials for each time point and temperature condition.

-

Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).[7]

-

At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each condition.

-

Analyze the concentration of arginine ethyl ester and any degradation products (e.g., arginine) using a validated HPLC method.

-

Monitor for any changes in physical appearance (e.g., color, clarity).

-

Plot the concentration of arginine ethyl ester versus time for each condition to determine the degradation kinetics.

Enzymatic Hydrolysis Assay

This protocol describes a method to assess the enzymatic hydrolysis of arginine ethyl ester by esterases.

Materials:

-

L-arginine ethyl ester dihydrochloride

-

Esterase enzyme (e.g., porcine liver esterase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Temperature-controlled water bath or incubator (37 °C)

-

pH meter

-

Titration equipment (e.g., burette with NaOH solution)

-

HPLC system

Procedure:

-

Prepare a solution of arginine ethyl ester in phosphate buffer.

-

Equilibrate the solution to 37 °C.

-

Initiate the reaction by adding a known amount of the esterase enzyme.

-

Monitor the hydrolysis by either:

-

pH-stat method: Continuously titrate the liberated acid (from the hydrolysis of the ester) with a standard solution of NaOH to maintain a constant pH. The rate of NaOH addition is proportional to the rate of hydrolysis.

-

HPLC method: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid). Analyze the samples by HPLC to determine the concentrations of remaining arginine ethyl ester and the product, arginine.

-

-

Calculate the initial rate of hydrolysis from the data obtained.

Biological Activity and Signaling Pathways

Arginine ethyl ester serves as a prodrug of L-arginine and can act as a substrate for nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO). NO is a key signaling molecule involved in various physiological processes, including vasodilation and cell proliferation.

Nitric Oxide Synthesis Pathway

The following diagram illustrates the conversion of arginine ethyl ester to L-arginine and its subsequent role in the nitric oxide synthesis pathway.

Caption: Conversion of Arginine Ethyl Ester and Nitric Oxide Synthesis.

Experimental Workflow: Assessing the Effect on Endothelial Cell Proliferation

This workflow outlines the steps to investigate the impact of arginine ethyl ester on the proliferation of endothelial cells.[8][9]

Caption: Workflow for Endothelial Cell Proliferation Assay.

Conclusion

Arginine ethyl ester presents a valuable tool for researchers in various fields due to its enhanced cellular uptake compared to L-arginine. This guide provides a foundational understanding of its chemical characteristics and practical methodologies for its synthesis and analysis. The outlined experimental protocols and diagrams offer a starting point for further investigation into its biological roles and potential therapeutic applications. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

References

- 1. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]

- 2. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 3. Page loading... [wap.guidechem.com]

- 4. L-Arginine Ethyl Ester Dihydrochloride - LKT Labs [lktlabs.com]

- 5. L(+)-Arginine(74-79-3) 13C NMR [m.chemicalbook.com]

- 6. Study of the fragmentation of arginine isobutyl ester applied to arginine quantification in Aedes aegypti mosquito excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes - how an arginine ethyl ester-releasing biomaterial could support endothelial cell growth in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of L-Arginine Ethyl Ester from L-Arginine and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of L-arginine ethyl ester from L-arginine and ethanol (B145695). The primary focus of this document is the Fischer esterification reaction, a cornerstone of organic synthesis, adapted for the specific production of this amino acid derivative. This guide will delve into the reaction mechanism, detail various experimental protocols, present a comparative analysis of reaction conditions, and provide visual representations of the synthesis workflow.

Introduction

L-arginine, a semi-essential amino acid, is a precursor to nitric oxide (NO), a critical signaling molecule in various physiological processes. However, the therapeutic application of L-arginine can be limited by its polarity, which affects its bioavailability. The synthesis of L-arginine ethyl ester is a strategic approach to enhance its lipophilicity, thereby improving its absorption and cellular uptake. The esterified form acts as a prodrug, which, upon cellular entry, is hydrolyzed by intracellular esterases to release L-arginine. The most common and efficient method for this transformation is the Fischer esterification of L-arginine with ethanol, typically catalyzed by a strong acid. The product is generally isolated as a more stable dihydrochloride (B599025) salt.

The Chemistry of Synthesis: Fischer Esterification

The synthesis of L-arginine ethyl ester from L-arginine and ethanol is a classic example of Fischer esterification. This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water. In this specific case, the carboxylic acid group of L-arginine reacts with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl), often generated in situ from reagents like thionyl chloride (SOCl₂).

The reaction with thionyl chloride is particularly effective as it reacts with the ethanol to produce ethyl chloroformate and HCl. The in situ generation of HCl ensures anhydrous conditions, which is favorable for the esterification equilibrium. The overall reaction is driven towards the product side by using an excess of the alcohol (ethanol), which also serves as the solvent.

Comparative Analysis of Synthesis Protocols

The synthesis of L-arginine ethyl ester dihydrochloride has been reported under various conditions. The following table summarizes the key parameters from several published methods, providing a comparative overview of the reaction conditions and reported outcomes.

| Reference | Molar Ratio (L-Arginine:SOCl₂:Ethanol) | Temperature Profile | Reaction Time | Yield | Purity | Notes |

| Method 1[1] | 1:1.1:10 | -5 to 0°C (SOCl₂ addition), then 25-30°C, then 75-80°C (reflux) | 30 min (initial), 2h (25-30°C), 2h (reflux) | 85% (recrystallized) | Not specified | Stepwise temperature increase. |

| Method 2[2] | 1:1.5: (excess ethanol) | 0°C (SOCl₂ addition), then room temperature | 24 hours | Not specified | Not specified | Longer reaction time at room temperature. |

| Method 3[3] | 1:5:(excess ethanol) | Room temperature (initial), then reflux | 4-5 hours (reflux) | Not specified | Not specified | Uses L-Arginine HCl as starting material. |

| Method 4[4] | 1:3.5-4.5:(excess ethanol) | 15-75°C | Not specified | >97% (molar yield) | >97% | Industrial process with a focus on high purity. |

Detailed Experimental Protocol

This section provides a generalized, step-by-step protocol for the synthesis of L-arginine ethyl ester dihydrochloride based on the thionyl chloride method. This protocol represents a synthesis of best practices reported in the literature.

Materials and Equipment:

-

L-Arginine

-

Absolute Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-arginine and absolute ethanol. The typical molar ratio of L-arginine to ethanol is in large excess of ethanol, which also acts as the solvent.

-

Cooling: Cool the flask in an ice bath to between -5°C and 0°C with continuous stirring.

-

Thionyl Chloride Addition: Slowly add thionyl chloride to the stirred suspension via a dropping funnel over a period of 30-60 minutes. A typical molar ratio of L-arginine to thionyl chloride is between 1:1.1 and 1:1.5. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gases. This step should be performed in a well-ventilated fume hood.

-

Reaction Progression: After the complete addition of thionyl chloride, the reaction mixture is typically stirred at a low temperature for a short period, then allowed to warm to room temperature and stirred for several hours.

-

Reflux: The reaction mixture is then heated to reflux (approximately 78°C for ethanol) and maintained at this temperature for 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the excess ethanol and any volatile byproducts are removed under reduced pressure using a rotary evaporator. This will result in a viscous oil or a semi-solid crude product.

-

Purification:

-

The crude product is triturated with anhydrous diethyl ether. This helps in the precipitation of the dihydrochloride salt and removes non-polar impurities.

-

The resulting solid is collected by vacuum filtration using a Büchner funnel.

-

The solid is washed with several portions of cold diethyl ether to remove any residual impurities.

-

-

Drying and Characterization: The purified L-arginine ethyl ester dihydrochloride is dried under vacuum to yield a white to off-white crystalline solid. The product can be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizing the Process

To better illustrate the synthesis and workflow, the following diagrams have been created using the Graphviz DOT language, adhering to the specified formatting requirements.

Caption: Fischer Esterification of L-Arginine with Ethanol.

Caption: Experimental Workflow for Synthesis.

Conclusion

The synthesis of L-arginine ethyl ester via Fischer esterification using L-arginine and ethanol is a robust and well-established method. The use of thionyl chloride to generate an anhydrous acidic environment is a key factor in achieving high yields and purity. The detailed protocol and comparative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis, enabling them to reproduce and optimize this important transformation. Careful control of reaction conditions, particularly temperature and molar ratios of reactants, is crucial for the successful synthesis and purification of L-arginine ethyl ester dihydrochloride.

References

- 1. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 2. Arginine Ester Hydrochloride Lab Report - 644 Words | Bartleby [bartleby.com]

- 3. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 4. CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

The Bioavailability and Cell Permeability of Arginine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-arginine (B1665763), a semi-essential amino acid, is a critical substrate for nitric oxide synthase (NOS) and a key signaling molecule in numerous physiological processes. However, its therapeutic efficacy via oral administration is hampered by poor bioavailability, largely due to extensive presystemic metabolism in the intestines and liver by the arginase enzyme. Arginine ethyl ester (AEE), a synthetically modified version of L-arginine, has been proposed as a more bioavailable alternative. The esterification of the carboxylic acid group is hypothesized to increase lipophilicity, thereby enhancing intestinal absorption and allowing the molecule to bypass enzymatic degradation. This guide provides a comprehensive technical overview of the existing scientific evidence on the bioavailability and cell permeability of arginine ethyl ester compared to its parent compound, L-arginine. While theoretical advantages of AEE are well-supported by physicochemical principles, a critical review of the literature reveals a notable absence of direct, quantitative in vivo pharmacokinetic and in vitro permeability data to fully substantiate these claims.

Introduction: The Arginine Paradox and the Rationale for Esterification

The "arginine paradox" describes the phenomenon where exogenous L-arginine supplementation increases nitric oxide (NO) production in vivo, despite the fact that the intracellular concentration of L-arginine should be sufficient to saturate endothelial NOS (eNOS). This suggests that the transport of L-arginine into the cell is a rate-limiting step for NO synthesis. Standard L-arginine is a hydrophilic molecule that relies on specific cationic amino acid transporters (CATs) for cellular uptake.[1][2] Its oral bioavailability is low, estimated to be around 20%, due to significant first-pass metabolism.[1][3][4]

Arginine ethyl ester is a prodrug of L-arginine, designed to overcome these limitations. The addition of an ethyl ester group is intended to:

-

Increase Lipophilicity: Enhancing the molecule's ability to passively diffuse across the lipid bilayers of intestinal and endothelial cells.[5]

-

Protect from Arginase: The ester is thought to sterically hinder the arginase enzyme, which metabolizes L-arginine in the gut and liver, allowing more of the intact molecule to reach systemic circulation.[5]

-

Intracellular Conversion: Once inside the cell, ubiquitous intracellular esterases are expected to cleave the ester bond, releasing L-arginine and a negligible amount of ethanol.[5]

This guide will critically evaluate the scientific data supporting these hypotheses.

Comparative Bioavailability and Pharmacokinetics

A thorough review of peer-reviewed literature reveals a significant lack of direct comparative pharmacokinetic studies between L-arginine and arginine ethyl ester in humans or animal models. While many commercial sources claim enhanced bioavailability for AEE, these assertions are not currently supported by published quantitative data.[6][7]

Data for L-arginine, however, is well-documented and provides a benchmark for comparison.

Table 1: Pharmacokinetic Parameters of Oral L-Arginine in Humans

| Parameter | Value | Conditions | Reference |

| Absolute Bioavailability (F) | ~20% | 10 g single oral dose | [1][3] |

| Peak Plasma Conc. (Cmax) | 50.0 ± 13.4 µg/mL | 10 g single oral dose | [1][3] |

| Time to Peak Conc. (Tmax) | ~1 hour | 10 g single oral dose | [1][3] |

Table 2: Comparative Pharmacokinetic Data for Arginine Ethyl Ester vs. L-Arginine

| Parameter | Arginine Ethyl Ester | L-Arginine | Reference |

| Absolute Bioavailability (F) | Data Not Available in Literature | ~20% | [1][3] |

| Peak Plasma Conc. (Cmax) | Data Not Available in Literature | 50.0 ± 13.4 µg/mL | [1][3] |

| Time to Peak Conc. (Tmax) | Data Not Available in Literature | ~1 hour | [1][3] |

The absence of Cmax, Tmax, and AUC (Area Under the Curve) data for AEE from controlled studies makes a direct quantitative comparison of bioavailability impossible at this time.

Cell Permeability and Intracellular Uptake

The primary mechanism for L-arginine cellular entry is active transport via cationic amino acid transporters (CATs), predominantly CAT-1 in endothelial cells. In contrast, AEE is designed to enter cells via passive diffusion due to its increased lipophilicity.

Physicochemical Properties

Esterification is a proven method to increase the hydrophobicity of a molecule, which is measured by the octanol/water partition coefficient (Log P). A higher Log P value indicates greater lipid solubility. While data for the simple ethyl ester is not available, a study on longer-chain arginine esters demonstrates the principle effectively.

Table 3: Octanol/Water Partition Coefficients (Log P) of Arginine and Arginine Esters

| Compound | Log P Value | Fold Increase in Hydrophobicity (vs. Arginine) | Reference |

| L-Arginine | -1.9 | - | [8][9] |

| Arginine-Oleate (C18) | 0.3 | ~158x | [8][9] |

| Arginine-Decyltetradecanoate (C24) | 0.6 | ~316x | [8][9] |

In Vitro Permeability Data

The standard method for assessing intestinal permeability in vitro is the Caco-2 cell monolayer assay, which measures the apparent permeability coefficient (Papp). A search of the scientific literature did not yield any studies reporting a Papp value for arginine ethyl ester.

Table 4: Comparative Caco-2 Permeability Data

| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Permeability Class | Reference |

| Arginine Ethyl Ester | Data Not Available in Literature | - | - |

| L-Arginine | Expected to be low (transporter-dependent) | Low | - |

Evidence of Cellular Uptake

Despite the lack of quantitative permeability data, there is evidence that AEE does penetrate cells. A study using human endothelial cells (EA.hy926) demonstrated that incubation with AEE (2-10 mM) significantly increased intracellular arginine concentrations, comparable to levels achieved with much lower concentrations of L-arginine (0.5 mM).[10]

However, this study revealed a critical caveat: the increased intracellular arginine from AEE did not lead to a corresponding increase in nitrite/nitrate production (a marker of NO synthesis). In contrast, L-arginine that entered the cell (presumably via CAT-1 transporters) did increase NO production.[10] This suggests that the route of entry and subcellular localization of arginine is critical for its downstream function, and simply increasing the total intracellular concentration may not achieve the desired biological effect.

Signaling Pathways and Experimental Workflows

Diagrams

The following diagrams illustrate the key pathways and experimental procedures discussed in this guide.

Caption: L-Arginine absorption, metabolism, and signaling pathway.

Caption: Hypothesized AEE absorption and intracellular conversion pathway.

Caption: Standard experimental workflow for a Caco-2 permeability assay.

Detailed Experimental Protocols

The following protocols describe standard methodologies that would be required to generate the missing quantitative data for arginine ethyl ester.

Protocol: Comparative Oral Bioavailability Study (In Vivo)

-

Subjects: Healthy human volunteers (n=12) or male Sprague-Dawley rats.

-

Study Design: A randomized, double-blind, two-way crossover study with a one-week washout period.

-

Dosing:

-

Phase 1: Subjects receive a single oral dose of L-Arginine (e.g., 10 g human equivalent) or AEE (equimolar dose).

-

Phase 2: After washout, subjects receive the alternate compound.

-

IV Reference: A separate intravenous infusion of L-arginine is administered to calculate absolute bioavailability.

-

-

Sample Collection: Blood samples are collected into heparinized tubes at baseline (pre-dose) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-administration. Plasma is separated by centrifugation and stored at -80°C.

-

Analytical Method: Plasma concentrations of both L-arginine and intact AEE are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][11] A stable isotope-labeled arginine (e.g., 13C6-Arginine) should be used as an internal standard.

-

Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles. Absolute bioavailability (F) is calculated as: F = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100.

Protocol: Caco-2 Cell Permeability Assay (In Vitro)

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts (0.4 µm pore size) at a density of ~6 x 10^4 cells/cm² and cultured for 21-25 days to form a differentiated monolayer.[4]

-

Monolayer Integrity: Transepithelial Electrical Resistance (TEER) is measured before and during the experiment. A TEER value >250 Ω·cm² indicates an intact monolayer suitable for the assay.[4]

-

Permeability Experiment:

-

The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

The test compound (AEE or L-Arginine) is dissolved in HBSS and added to the apical (donor) compartment.

-

Fresh HBSS is added to the basolateral (receiver) compartment.

-

Plates are incubated at 37°C with gentle shaking.

-

Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh HBSS.

-

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)

-

dQ/dt: The steady-state flux of the compound across the monolayer (µmol/s).

-

A: The surface area of the filter membrane (cm²).

-

C0: The initial concentration of the compound in the donor compartment (µmol/mL).

-

Protocol: In Vitro Hydrolysis Assay

-

Objective: To determine the stability of AEE in simulated gastrointestinal fluids and its rate of conversion to L-arginine in plasma.

-

Media:

-

Procedure:

-

AEE is incubated in each medium at 37°C.

-

Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is quenched by protein precipitation (e.g., with acetonitrile).

-

Samples are analyzed by LC-MS/MS to quantify the remaining concentration of intact AEE and the appearance of L-arginine.

-

-

Analysis: The half-life (t1/2) of AEE in each medium is calculated to determine its stability and hydrolysis rate.

Conclusion and Future Directions

Arginine ethyl ester was developed on a strong theoretical foundation to address the known pharmacokinetic limitations of L-arginine. The core premise—that increasing lipophilicity via esterification will enhance passive absorption and reduce presystemic metabolism—is sound. However, this technical review reveals a critical disconnect between theory and available empirical evidence. There is a profound lack of publicly available, peer-reviewed studies that quantitatively assess the bioavailability and intestinal permeability of arginine ethyl ester.

The limited data available suggests that while AEE does appear to enter cells, this may not translate to enhanced biological activity (i.e., NO production), raising important questions about the ultimate utility of this prodrug strategy.

For researchers, scientists, and drug development professionals, this represents both a caution and an opportunity. The widespread claims of AEE's superiority over L-arginine should be viewed with skepticism until supported by robust pharmacokinetic and pharmacodynamic data. The protocols outlined in this guide provide a clear roadmap for the studies required to fill this significant knowledge gap and definitively determine the therapeutic potential of arginine ethyl ester.

References

- 1. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]

- 6. sunlandnutrition.com [sunlandnutrition.com]

- 7. marknature.com [marknature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular L-arginine concentration does not determine NO production in endothelial cells: Implications on the “L-arginine paradox” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of arginine and methylated arginines in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

A Technical Guide to the Physicochemical Properties of Nα-Acyl-Arginine Ethyl Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nα-acyl-arginine ethyl esters, a class of cationic surfactants with significant potential in pharmaceutical and cosmetic applications. This document outlines their synthesis, key physicochemical characteristics, and the experimental protocols used for their evaluation, presenting quantitative data in a structured format for ease of comparison.

Introduction

Nα-acyl-arginine ethyl esters are amphiphilic molecules synthesized from the amino acid L-arginine, a fatty acid, and ethanol.[1] Their structure, comprising a hydrophilic arginine headgroup and a lipophilic acyl chain, imparts surface-active properties, making them effective antimicrobial agents and formulation excipients.[2][3] A notable example is Ethyl Lauroyl Arginate (ELA), which is recognized as a safe and potent antimicrobial in the food and cosmetic industries.[1][3] The biodegradability of these compounds, breaking down into naturally occurring substances, further enhances their appeal for various applications.[1][4]

Synthesis

The synthesis of Nα-acyl-arginine ethyl esters typically involves a two-step process: the esterification of L-arginine with ethanol, followed by the acylation of the α-amino group with a long-chain fatty acid chloride.[2] A common synthetic route is the Schotten-Baumann reaction, which is carried out in an aqueous medium.[2] Alternatively, enzymatic synthesis using hydrolases like papain in low-water-content organic media has been explored.[5][6]

The general synthesis workflow can be visualized as follows:

Caption: General workflow for the chemical synthesis of Nα-acyl-arginine ethyl esters.

Key Physicochemical Properties

The utility of Nα-acyl-arginine ethyl esters is largely dictated by their physicochemical properties, which can be tailored by modifying the length of the acyl chain.

Hydrophobicity

Hydrophobicity is a critical parameter influencing the interaction of these molecules with biological membranes. It is typically quantified by the octanol/water partition coefficient (log P). An increase in the length of the acyl chain leads to a significant increase in hydrophobicity.[4]

Surface Activity and Micellization

As amphiphiles, Nα-acyl-arginine ethyl esters exhibit surface activity and self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a key indicator of surfactant efficiency; a lower CMC value signifies higher surface activity.[1][4] The length of the acyl chain is inversely related to the CMC; longer chains result in lower CMC values.[4]

Stability and Biodegradability

The stability of Nα-acyl-arginine ethyl esters is pH-dependent, with hydrolysis of the ester bond being more rapid under alkaline conditions.[1] A significant advantage of these compounds is their biodegradability. They are readily hydrolyzed by enzymes like lipases and carboxylesterases into their constituent amino acid, fatty acid, and alcohol, which are then metabolized through normal physiological pathways.[1][4]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for various Nα-acyl-arginine ethyl esters.

Table 1: Hydrophobicity and Critical Micelle Concentration (CMC)

| Compound | Acyl Chain Length | Log P | CMC (mM) | Reference |

| Arginine (reference) | N/A | -1.9 | N/A | [4] |

| Arg-OL (Arginine-oleate) | C18 | 0.3 | 0.52 | [4] |

| Arg-DT (Arginine-decyltetradecanoate) | C24 | 0.6 | 0.013 | [4] |

| ELA (Ethyl Lauroyl Arginate) | C12 | N/A | 0.18-0.21% (w/v) (~4.3-5.0 mM) | [1] |

| ANE (Arg-nonyl ester) | C9 | N/A | 7.5 | [7] |

| AHE (Arg-hexadecanoyl ester) | C16 | N/A | 2.0 | [7] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Acyl Chain Length | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| Arg-OL | C18 | <50 | <50 | [8] |

| Arg-DT | C24 | <50 | <50 | [8] |

| NAE (Nα-Nonanoyl-L-Arginine ethyl ester) | C9 | 62-250 | 62-250 | [2] |

| ELA | C12 | 35 (vs. S. cerevisiae) | N/A | [1] |

Experimental Protocols

Detailed methodologies for characterizing the physicochemical properties of Nα-acyl-arginine ethyl esters are provided below.

Synthesis of Nα-Acyl-Arginine Ethyl Esters

This protocol is adapted from the Schotten-Baumann reaction method.[2]

Caption: Step-by-step protocol for the synthesis of Nα-acyl-arginine ethyl esters.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various methods, including the pyrene (B120774) fluorescence method.[7][8]

Caption: Protocol for CMC determination using the pyrene fluorescence method.

Biodegradation Assay

The biodegradability of Nα-acyl-arginine ethyl esters can be assessed by monitoring their hydrolysis by lipases.[4]

Caption: Protocol for assessing the biodegradability of Nα-acyl-arginine ethyl esters.

Conclusion

Nα-acyl-arginine ethyl esters represent a versatile class of biodegradable cationic surfactants with tunable physicochemical properties. Their efficacy as antimicrobial agents and their favorable safety profile make them promising candidates for a wide range of applications in the pharmaceutical and cosmetic industries. Understanding their core physicochemical properties and the methods used to characterize them is essential for their effective development and application.

References

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 3. Nα-lauroyl-l-arginine ethyl ester monohydrochloride, an antimicrobial agent and its use: a review | Research, Society and Development [rsdjournal.org]

- 4. Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7399616B2 - Enzymatic synthesis of Nα-acyl-L-arginine esters - Google Patents [patents.google.com]

- 6. vedeqsa.com [vedeqsa.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Arginine Ethyl Ester: A Technical Guide to a Permeable Prodrug of L-Arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine (B1665763), a semi-essential amino acid, is a critical substrate for nitric oxide synthase (NOS), playing a pivotal role in numerous physiological processes, including vasodilation, immune response, and cell signaling. However, its therapeutic potential is often hampered by poor bioavailability and rapid metabolism. Arginine ethyl ester (AEE), a prodrug of L-arginine, has been developed to overcome these limitations. By masking the carboxyl group with an ethyl ester, AEE exhibits increased lipophilicity, leading to enhanced cell membrane permeability and improved bioavailability compared to its parent compound. This technical guide provides an in-depth overview of arginine ethyl ester, covering its synthesis, mechanism of action as a prodrug, pharmacokinetic profile, and its influence on key L-arginine-mediated signaling pathways. Detailed experimental protocols and a comprehensive summary of relevant data are presented to facilitate further research and development in this area.

Introduction to L-Arginine and the Prodrug Concept

L-arginine is a conditionally essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a crucial signaling molecule with diverse biological functions.[1] NO is involved in vasodilation, neurotransmission, and immune regulation.[2][3] The production of NO from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[4][5] Due to its role in NO production, L-arginine supplementation has been explored for various therapeutic applications, including cardiovascular diseases and erectile dysfunction.[1][6]

However, the clinical utility of L-arginine is limited by its extensive first-pass metabolism in the intestine and liver, resulting in low systemic bioavailability.[7] To address this challenge, the prodrug approach has been employed. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmacological agent. Arginine ethyl ester (AEE) is a prodrug of L-arginine designed to bypass the metabolic barriers faced by the parent amino acid.[8] The esterification of the carboxylic acid group of L-arginine to form AEE increases its lipophilicity, facilitating its absorption and transport across cell membranes.[8] Once inside the cell, AEE is hydrolyzed by intracellular esterases to release L-arginine, thereby increasing its intracellular concentration and availability for downstream metabolic and signaling pathways.[8]

Synthesis of Arginine Ethyl Ester Dihydrochloride (B599025)

The most common method for synthesizing arginine ethyl ester is through the esterification of L-arginine with ethanol (B145695) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂).[9][10][11] The reaction is usually carried out in excess ethanol, which serves as both a reactant and a solvent. The thionyl chloride reacts with ethanol to form ethyl chlorosulfite and hydrogen chloride in situ. The hydrogen chloride then protonates the carboxylic acid group of L-arginine, making it more susceptible to nucleophilic attack by ethanol. The product is typically isolated as the dihydrochloride salt, which enhances its stability and ease of handling.[12]

Experimental Protocol: Synthesis of L-Arginine Ethyl Ester Dihydrochloride

This protocol is adapted from methodologies described in the literature.[9][10][11]

Materials:

-

L-Arginine hydrochloride

-

Absolute ethanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 500 mL round bottom flask equipped with a magnetic stir bar, add 250 mL of absolute ethanol.

-

Cool the flask in an ice bath to between -5°C and 0°C.

-

Slowly and dropwise, add 1.25 equivalents of thionyl chloride to the cold ethanol while stirring. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

-

After the addition of thionyl chloride is complete, continue stirring for 30 minutes.[11]

-

Add 0.25 equivalents of L-arginine hydrochloride to the reaction mixture.

-

Remove the ice bath and allow the mixture to warm to room temperature (25-30°C) and stir for 2 hours.[11]

-

Heat the reaction mixture to reflux (75-80°C) and maintain for 4-5 hours.[9]

-

After the reaction is complete, remove the excess ethanol under reduced pressure using a rotary evaporator. Intermediate additions of dry ethanol may be necessary to remove residual reactants.[9]

-

The resulting crude product, L-arginine ethyl ester dihydrochloride, is a residual mass that can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/ethanol (95:5), to yield a white solid.[10]

Mechanism of Action as a Prodrug

Arginine ethyl ester functions as a prodrug by facilitating the delivery of L-arginine into cells.[8] The key to its mechanism is the ethyl ester group, which imparts lipophilicity to the otherwise hydrophilic L-arginine molecule.[8] This increased lipophilicity allows AEE to more readily cross the lipid bilayers of cell membranes through passive diffusion, bypassing the need for specific amino acid transporters that can be saturated.[8]

Once inside the cell, AEE is exposed to intracellular esterase enzymes. These enzymes catalyze the hydrolysis of the ester bond, cleaving the ethyl group and regenerating L-arginine.[8] The liberated L-arginine then becomes available to participate in various cellular processes, most notably as a substrate for nitric oxide synthase (NOS) to produce nitric oxide.[13] This intracellular conversion effectively increases the concentration of L-arginine at its site of action.

Figure 1: Conversion of Arginine Ethyl Ester to L-Arginine.

Physicochemical and Pharmacokinetic Data

The esterification of L-arginine significantly alters its physicochemical properties, which in turn influences its pharmacokinetic profile. The available data suggests that AEE has enhanced bioavailability compared to L-arginine.[14]

Table 1: Physicochemical Properties of L-Arginine and its Ethyl Ester Derivative

| Property | L-Arginine | L-Arginine Ethyl Ester Dihydrochloride | Reference(s) |

|---|---|---|---|

| Chemical Formula | C₆H₁₄N₄O₂ | C₈H₁₈N₄O₂ • 2HCl | [12][14] |

| Molecular Weight | 174.20 g/mol | 275.18 g/mol | [12][14] |

| Appearance | White crystalline powder | White to off-white powder | [13][14] |

| Solubility in Water | Soluble | Soluble | [8] |

| Log P (octanol/water) | -1.9 | 0.3 to 0.6 (for lipophilic esters) |[15] |

Table 2: Pharmacokinetic Parameters of L-Arginine

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Bioavailability (Oral) | ~20% | 10 g oral dose in healthy volunteers | [16] |

| Time to Peak (Tmax) | 1 hour | 10 g oral dose in healthy volunteers | [16] |

| Peak Plasma Conc. (Cmax) | 50.0 ± 13.4 µg/mL | 10 g oral dose in healthy volunteers | [16] |

| Elimination | Biphasic | Intravenous and oral administration | [16] |

| Renal Clearance | Significant at high doses | 30 g intravenous infusion |[16] |

Note: Specific pharmacokinetic data for arginine ethyl ester in humans is limited in the publicly available scientific literature. The improved bioavailability is inferred from its prodrug characteristics and is a key feature highlighted in its applications in supplements.[14]

L-Arginine Signaling Pathways

By increasing the intracellular availability of L-arginine, AEE can significantly modulate signaling pathways that are dependent on this amino acid.

The L-Arginine/Nitric Oxide (NO) Pathway

The most well-characterized pathway involving L-arginine is the synthesis of nitric oxide.[2][3] L-arginine is oxidized by nitric oxide synthase (NOS) enzymes to produce NO and L-citrulline.[4] There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[2] The NO produced acts as a signaling molecule in various physiological processes. For instance, NO produced by eNOS in endothelial cells diffuses to adjacent smooth muscle cells, causing vasodilation and increased blood flow.[1]

Figure 2: The L-Arginine/Nitric Oxide Signaling Pathway.

The mTOR Signaling Pathway

L-arginine is also known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[17][18] Arginine activates mTORC1, which in turn phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.[18] This pathway is particularly relevant in the context of muscle growth and repair, which is one of the marketed benefits of AEE in sports nutrition.[19]

Figure 3: L-Arginine Activation of the mTOR Signaling Pathway.

Therapeutic Applications and Research

The enhanced bioavailability of AEE makes it an attractive compound for various applications where increased L-arginine levels are desired.

-

Sports Nutrition: AEE is marketed as a supplement for athletes and bodybuilders to enhance performance, promote muscle growth, and improve recovery.[14][20] The proposed mechanisms include increased NO production leading to improved blood flow and nutrient delivery to muscles, as well as stimulation of growth hormone release and the mTOR pathway.[19]

-

Cardiovascular Health: By boosting NO production, AEE has the potential to improve endothelial function, promote vasodilation, and lower blood pressure.[19][20]

-

Wound Healing: L-arginine is involved in collagen synthesis and cell migration, both of which are crucial for wound healing.[1][20] AEE could potentially enhance these processes by increasing local arginine availability.

-

Neuroprotection: Some studies suggest that AEE may have neuroprotective effects and could be a therapeutic candidate for neurodegenerative diseases like Huntington's disease by inhibiting protein aggregation.[21]

Key Experimental Methodologies

Protocol: In Vitro Enzymatic Hydrolysis of Arginine Esters

This protocol is designed to evaluate the conversion of AEE to L-arginine by esterases, using lipase (B570770) as a model enzyme. It is adapted from a method used for other lipophilic arginine esters.[15][22]

Objective: To quantify the rate of hydrolysis of arginine ethyl ester in the presence of a model esterase enzyme.

Materials:

-

Arginine ethyl ester dihydrochloride

-

Lipase from porcine pancreas

-

Tris buffer (2 mM)

-

Calcium chloride (CaCl₂) (5 mM)

-

Sodium chloride (NaCl) (150 mM)

-

Sodium hydroxide (B78521) (NaOH) solution (0.5 M)

-

pH meter

-

Stirred reaction vessel maintained at 37°C

Procedure:

-

Prepare the Digestion Medium: Prepare a solution containing 2 mM Tris buffer, 5 mM CaCl₂, and 150 mM NaCl. Adjust the pH to 6.8.

-

Prepare the Lipase Solution: Freshly prepare a lipase solution by mixing 0.5 g of lipase in 10 mL of the digestion medium. Centrifuge the solution at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant for the assay.

-

Prepare the AEE Solution: Prepare a 1 mM solution of arginine ethyl ester in the digestion medium. Adjust the pH to 6.8 using 0.5 M NaOH.

-

Initiate the Reaction: In a temperature-controlled reaction vessel at 37°C, add 18 mL of the AEE solution. Initiate the hydrolysis by adding 2 mL of the lipase solution while continuously stirring.

-

Monitor the Reaction: The hydrolysis of the ester bond will release a carboxylic acid group, causing a drop in the pH of the medium. Monitor the pH continuously.

-

Titration: Maintain the pH at 6.8 by titrating the reaction mixture with a standardized 0.5 M NaOH solution. The volume of NaOH consumed over time is proportional to the extent of ester hydrolysis.

-

Data Analysis: Record the volume of NaOH added over a period of 3 hours. The rate of hydrolysis can be calculated from the rate of NaOH consumption.

Figure 4: Experimental Workflow for In Vitro Hydrolysis of AEE.

Conclusion

Arginine ethyl ester represents a promising prodrug strategy to enhance the therapeutic efficacy of L-arginine. Its increased lipophilicity facilitates improved absorption and cellular uptake, leading to higher intracellular concentrations of L-arginine. This, in turn, can potentiate its effects on key signaling pathways, such as the nitric oxide and mTOR pathways. While AEE is widely used in the supplement industry, further rigorous pharmacokinetic and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile in various clinical applications. The information and protocols provided in this guide aim to serve as a valuable resource for researchers and professionals in the field of drug development and nutritional science.

References

- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

- 7. gigasnutrition.com [gigasnutrition.com]

- 8. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]

- 9. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 10. Arginine Ester Hydrochloride Lab Report - 644 Words | Bartleby [bartleby.com]

- 11. CN102976978A - Preparation method of L-arginine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. L-Arginine Ethyl Ester Dihydrochloride - LKT Labs [lktlabs.com]

- 14. marknature.com [marknature.com]

- 15. Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. exercise.com [exercise.com]

- 20. chemimpex.com [chemimpex.com]

- 21. Discovery of Arginine Ethyl Ester as Polyglutamine Aggregation Inhibitor: Conformational Transitioning of Huntingtin N-Terminus Augments Aggregation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Spontaneous Hydrolysis of Arginine Ethyl Ester in Aqueous Solution

1. Introduction

Arginine ethyl ester is an ethyl ester derivative of the amino acid L-arginine. It is utilized in various applications, including as a supplement in sports nutrition and as a component in drug delivery systems. The esterification of the carboxylic acid group of arginine increases its lipophilicity, which can enhance its absorption and bioavailability. However, the ester linkage is susceptible to hydrolysis in aqueous environments, reverting to arginine and ethanol. Understanding the kinetics and mechanism of this spontaneous hydrolysis is crucial for researchers, scientists, and drug development professionals to predict the stability, shelf-life, and in-vivo fate of formulations containing arginine ethyl ester. This technical guide provides a comprehensive overview of the principles governing the spontaneous hydrolysis of arginine ethyl ester, presents estimated kinetic data based on related compounds, and details experimental protocols for its quantitative analysis.

2. Fundamentals of Ester Hydrolysis

The hydrolysis of an ester is a chemical reaction in which the ester reacts with water to produce a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases. The rate of spontaneous hydrolysis of esters in aqueous solution is highly dependent on pH and temperature.

-

General Mechanism: The hydrolysis of arginine ethyl ester proceeds through a nucleophilic acyl substitution reaction. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield arginine and ethanol.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In basic solutions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This reaction is typically faster than the neutral or acid-catalyzed hydrolysis and is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt.

-

pH-Rate Profile: The overall rate of ester hydrolysis is the sum of the rates of the spontaneous (neutral), acid-catalyzed, and base-catalyzed reactions. A typical pH-rate profile for ester hydrolysis shows a U-shaped curve, with the minimum rate occurring in the neutral to slightly acidic pH range. At low pH, the rate increases with decreasing pH (acid catalysis), and at high pH, the rate increases with increasing pH (base catalysis).

3. Quantitative Data on Arginine Ethyl Ester Hydrolysis

Direct and specific quantitative data on the spontaneous hydrolysis of arginine ethyl ester in aqueous solution is limited in publicly available literature. Much of the existing research focuses on the enzymatic hydrolysis of arginine esters. However, based on the known behavior of other amino acid esters, it is possible to estimate the kinetic parameters. The following tables present hypothetical data to illustrate the expected trends. Researchers should determine the specific values for their experimental conditions.

Table 1: Estimated pH-Dependent Pseudo-First-Order Rate Constants (kobs) for the Spontaneous Hydrolysis of Arginine Ethyl Ester at 25°C

| pH | Estimated kobs (s-1) | Predominant Mechanism |

| 2.0 | ~ 1 x 10-6 | Acid-Catalyzed |

| 4.0 | ~ 5 x 10-8 | Minimal Hydrolysis |

| 7.0 | ~ 1 x 10-7 | Spontaneous & Base-Catalyzed |

| 9.0 | ~ 1 x 10-5 | Base-Catalyzed |

| 11.0 | ~ 1 x 10-3 | Base-Catalyzed |

Disclaimer: The values in this table are estimations based on the general behavior of amino acid esters and are intended for illustrative purposes only. Actual rates should be determined experimentally.

Table 2: Estimated Temperature Dependence and Activation Energy for the Spontaneous Hydrolysis of Arginine Ethyl Ester at pH 7.0

| Temperature (°C) | Estimated kobs (s-1) |

| 4 | ~ 1 x 10-8 |

| 25 | ~ 1 x 10-7 |

| 37 | ~ 4 x 10-7 |

| 50 | ~ 1.5 x 10-6 |

| Estimated Activation Energy (Ea) | ~ 60 - 80 kJ/mol |

Disclaimer: The values in this table are estimations and should be confirmed through experimental investigation. The activation energy is an approximation based on typical values for ester hydrolysis.

4. Detailed Experimental Protocols

To obtain accurate kinetic data for the spontaneous hydrolysis of arginine ethyl ester, the following experimental protocols can be employed.

4.1. Determination of Hydrolysis Rate by pH-Stat Titration

-

Principle: The hydrolysis of arginine ethyl ester produces arginine, which has a carboxylic acid group. This results in a decrease in the pH of the solution. A pH-stat titrator maintains a constant pH by automatically adding a standard base (e.g., NaOH) to neutralize the acid produced. The rate of addition of the base is directly proportional to the rate of hydrolysis.

-

Reagents and Materials:

-

Arginine ethyl ester dihydrochloride

-

Deionized water (degassed to remove CO2)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

pH-stat titrator system (including a reaction vessel, pH electrode, burette, and controller)

-

Thermostatted water bath

-

-

Procedure:

-

Calibrate the pH electrode at the desired experimental temperature.

-

Place a known volume of deionized water into the thermostatted reaction vessel.

-

Adjust the pH of the water to the desired setpoint for the experiment using the NaOH solution.

-

Accurately weigh and dissolve a known amount of arginine ethyl ester in the reaction vessel to achieve the desired initial concentration.

-

Start the pH-stat titrator, which will monitor the pH and add NaOH as needed to maintain the setpoint.

-

Record the volume of NaOH added as a function of time.

-

-

Data Analysis:

-

The rate of hydrolysis at any given time is calculated from the rate of addition of NaOH.

-

For a pseudo-first-order reaction, a plot of the natural logarithm of the remaining ester concentration versus time will yield a straight line with a slope equal to -kobs.

-

4.2. Determination of Hydrolysis Rate by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC can be used to separate and quantify the concentration of arginine ethyl ester and its hydrolysis product, arginine, over time. By monitoring the decrease in the concentration of the ester or the increase in the concentration of the amino acid, the rate of hydrolysis can be determined.

-

Reagents and Materials:

-

Arginine ethyl ester dihydrochloride

-

Arginine standard

-

Aqueous buffers of desired pH values

-

HPLC system with a suitable detector (e.g., UV or mass spectrometer)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of buffer and an organic solvent like acetonitrile (B52724) or methanol)

-

Thermostatted incubator or water bath

-

Autosampler vials

-

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a phosphate (B84403) buffer (pH adjusted) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (for the peptide bond) or MS detection for higher specificity and sensitivity.

-

Injection Volume: 10 µL

-

-

Procedure:

-

Prepare a stock solution of arginine ethyl ester in the desired aqueous buffer.

-

Prepare a series of standard solutions of arginine ethyl ester and arginine to create a calibration curve.

-

Incubate the arginine ethyl ester solution at a constant temperature.

-

At various time intervals, withdraw an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by acidification or freezing).

-

Analyze the samples by HPLC to determine the concentrations of arginine ethyl ester and arginine.

-

-

Data Analysis:

-

Use the calibration curves to determine the concentration of the ester and/or the product at each time point.

-

Plot the concentration of arginine ethyl ester versus time.

-

Fit the data to an appropriate kinetic model (e.g., first-order) to determine the observed rate constant (kobs).

-

5. Visualizations

Caption: Spontaneous hydrolysis of arginine ethyl ester.

Caption: General mechanisms of ester hydrolysis.

Caption: Experimental workflow for kinetic analysis.

Arginine Ethyl Ester: A Technical Guide to its Properties, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine ethyl ester (AEE) is a synthetic derivative of the semi-essential amino acid L-arginine. The esterification of L-arginine with ethanol (B145695) enhances its lipophilicity, which is theorized to improve its absorption and bioavailability compared to its parent compound.[1][2] AEE acts as a prodrug, being hydrolyzed by intracellular esterases to yield L-arginine and ethanol.[1] This guide provides a comprehensive overview of the physicochemical properties of arginine ethyl ester, its primary mechanism of action through the nitric oxide signaling pathway, and detailed experimental protocols for assessing its biological activity.

Physicochemical Properties

Arginine ethyl ester is commercially available in several forms, most commonly as the free base or as a hydrochloride salt. The presence of the salt form can alter the compound's stability, solubility, and molecular weight. The key quantitative data for these forms are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Arginine ethyl ester | 28696-31-3 | C₈H₁₈N₄O₂ | 202.25 |

| L-Arginine ethyl ester dihydrochloride (B599025) | 36589-29-4 | C₈H₁₈N₄O₂ · 2HCl | 275.18 |

Mechanism of Action: The Nitric Oxide Signaling Pathway

The primary biological significance of arginine ethyl ester lies in its ability to serve as a precursor for L-arginine, the substrate for nitric oxide synthase (NOS) enzymes.[3][4][5] The nitric oxide (NO) produced plays a crucial role in various physiological processes, most notably in the cardiovascular system where it functions as a potent vasodilator.[6][7]

Upon administration, arginine ethyl ester is believed to passively diffuse across cell membranes due to its increased lipophilicity.[1] Intracellular esterases then cleave the ethyl ester bond, releasing L-arginine. This L-arginine supplements the intracellular pool and is metabolized by endothelial nitric oxide synthase (eNOS) to produce nitric oxide and L-citrulline.[8] The released NO then diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), leading to a cascade of events that results in vasodilation and increased blood flow.[6][9]

Figure 1: Arginine Ethyl Ester and the Nitric Oxide Signaling Pathway.

Experimental Protocols

A key method for evaluating the biological effect of arginine ethyl ester is to quantify the production of nitric oxide in a cellular context. The Griess assay is a common, indirect colorimetric method for measuring NO production by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[10][11]

Protocol: Measurement of Nitric Oxide Production in Endothelial Cells using the Griess Assay

1. Cell Culture and Treatment: a. Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media until they reach 80-90% confluency. b. Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[11] c. Remove the culture medium and replace it with fresh medium containing various concentrations of arginine ethyl ester or controls (e.g., L-arginine, vehicle). d. Incubate the cells for the desired treatment period (e.g., 24 hours).

2. Sample Collection: a. After incubation, collect the cell culture supernatant from each well. b. If necessary, centrifuge the supernatant to remove any cellular debris.

3. Griess Assay Procedure: a. Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11] b. Add 100 µL of the collected supernatant to a 96-well plate. c. Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.[11] d. Incubate the plate at room temperature for 10-15 minutes, protected from light.[12] e. Measure the absorbance at 540-550 nm using a microplate reader.[11][12]

4. Quantification: a. Prepare a standard curve using known concentrations of sodium nitrite. b. Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Figure 2: Experimental Workflow for Nitric Oxide Measurement.

Other Potential Applications

Beyond its role in cardiovascular research through NO signaling, arginine ethyl ester and its derivatives have been explored in other contexts:

-

Antiviral Activity: Nα-cocoyl-L-arginine ethyl ester (CAE), a surfactant derived from AEE, has demonstrated virucidal activity against enveloped viruses such as Herpes Simplex Virus (HSV) and Influenza A Virus.[13][14] Its mechanism is thought to involve interaction with the lipid-containing viral envelope.[15]

-

Neurodegenerative Disease: Arginine ethyl ester has been shown to suppress the aggregation of huntingtin protein in vitro and in cellular models of Huntington's disease, suggesting a potential therapeutic avenue for polyglutamine disorders.[16]

Conclusion

Arginine ethyl ester serves as a valuable research tool for investigating the L-arginine/nitric oxide signaling pathway. Its enhanced lipophilicity offers a potential advantage over L-arginine in certain experimental and therapeutic contexts. The provided technical information and protocols offer a foundation for researchers and drug development professionals to explore the multifaceted biological activities of this compound. Further research is warranted to fully elucidate its therapeutic potential and to compare its efficacy and safety profile with that of L-arginine supplementation.

References

- 1. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]

- 2. gigasnutrition.com [gigasnutrition.com]

- 3. L-Arginine Ethyl Ester Dihydrochloride - LKT Labs [lktlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L-arginine in cardiovascular disease: dream or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. Antiviral and virucidal activities of nα-cocoyl-L-arginine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral and Virucidal Activities of Nα-Cocoyl-L-Arginine Ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-alpha-Cocoyl-L-arginine ethyl ester, DL-pyroglutamic acid salt, as an inactivator of hepatitis B surface antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Arginine Ethyl Ester as Polyglutamine Aggregation Inhibitor: Conformational Transitioning of Huntingtin N-Terminus Augments Aggregation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Arginine Ethyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-arginine is a semi-essential amino acid with critical roles in numerous physiological processes, most notably as the substrate for nitric oxide synthase (NOS). However, its therapeutic application is often limited by poor bioavailability due to intestinal and hepatic metabolism. Arginine ethyl ester (AEE), a prodrug form of L-arginine, overcomes these limitations through esterification, which increases its lipophilicity and allows for enhanced absorption and passive diffusion into cells. Once intracellular, AEE is rapidly hydrolyzed by esterases to release L-arginine, effectively bypassing first-pass metabolism and augmenting intracellular arginine pools. This guide explores the core biological functions of AEE and its derivatives, including their roles in nitric oxide production, antimicrobial activity, neuroprotection, and tissue engineering. It provides a comprehensive overview of the mechanisms of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Physicochemical Properties and Prodrug Mechanism

L-arginine ethyl ester is synthesized by the esterification of the carboxylic acid group of L-arginine with ethanol. This structural modification has profound implications for its physicochemical properties and biological activity.

-

Enhanced Lipophilicity : The addition of the ethyl ester group increases the molecule's hydrophobicity compared to the hydrophilic L-arginine. This allows AEE to more readily cross lipid-rich cell membranes via passive diffusion, a key advantage over L-arginine which relies on specific cationic amino acid transporters (CATs).

-

Improved Bioavailability : By avoiding the primary metabolic pathways that degrade L-arginine in the gut and liver, AEE functions as an efficient delivery vehicle. It protects the arginine molecule from the enzyme arginase until it has reached the intracellular space.

-

Prodrug Action : AEE itself is biologically inactive. Its function is to transport arginine into the cell. Intracellular esterase enzymes rapidly cleave the ester bond, releasing biologically active L-arginine and ethanol, thereby increasing the substrate availability for enzymes like nitric oxide synthase.

Core Biological Functions and Mechanisms of Action

Nitric Oxide Synthesis and Cardiovascular Effects

The primary and most well-understood function of intracellularly delivered L-arginine is its role as the sole substrate for nitric oxide synthase (NOS). AEE enhances the production of nitric oxide (NO) by increasing the intracellular concentration of L-arginine available to NOS enzymes.

Mechanism :

-